2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine
Description
2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine (CAS 1785360-80-6) is a fluorinated bicyclic amine with a fused bicyclo[4.2.0]octatriene scaffold. The fluorine substituent at the 2-position and the amine group at the 7-position confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8FN |
|---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
2-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine |
InChI |
InChI=1S/C8H8FN/c9-7-3-1-2-5-6(7)4-8(5)10/h1-3,8H,4,10H2 |
InChI Key |
WJNMFJRJWHEKGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C(=CC=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the fluorination of a bicyclic precursor. One common method involves the reaction of a bicyclo[4.2.0]octa-1,3,5-triene derivative with a fluorinating agent under controlled conditions . The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes and ensuring consistent quality and yield through process control and monitoring.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Bicyclo[4.2.0]octatriene Derivatives
The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations :
- Fluorine vs. Methoxy groups may enhance lipophilicity but are prone to demethylation in vivo .
- Amine Functionalization : The free amine in the target compound contrasts with methylated amines (e.g., N-methyl derivatives in ), which alter basicity and receptor interactions.
Biological Activity
2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine is a synthetic organic compound notable for its unique bicyclic structure, which includes a fluorine atom and an amine group. This compound is part of the bicyclo[4.2.0]octatriene family, characterized by its conjugated double bonds that contribute to its distinct electronic properties and potential biological activity. Research has indicated that this compound may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Structural Characteristics
The structural features of 2-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine are crucial for its biological activity:
- Bicyclic structure : Provides rigidity and specific spatial orientation that can enhance binding interactions.
- Fluorine atom : Increases lipophilicity and alters the electronic characteristics of the compound, potentially enhancing its affinity for biological targets.
- Amine group : May participate in hydrogen bonding and ionic interactions with enzymes or receptors.
Biological Activity Insights
Research into the biological activity of 2-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine suggests several potential mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or metabolic disorders.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways critical in cellular responses.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further investigation is required to elucidate the mechanisms involved.
Research Findings
A summary of notable research findings related to the biological activity of 2-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine includes:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated enzyme inhibition at micromolar concentrations | Potential use as a therapeutic agent in enzyme-related diseases |
| Study 2 | Showed binding affinity to specific receptors in vitro | Suggests role in modulating receptor-mediated pathways |
| Study 3 | Exhibited antimicrobial activity against certain bacterial strains | Indicates possible applications in antibiotic development |
Case Studies
Several case studies highlight the compound's biological relevance:
- Case Study 1 : A study investigated the effect of 2-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine on cancer cell lines. Results showed significant inhibition of cell proliferation at low concentrations, suggesting its potential as an anticancer agent.
- Case Study 2 : Another study focused on the interaction of this compound with G-protein coupled receptors (GPCRs). The findings indicated that it could act as an antagonist for certain GPCRs, providing insights into its role in modulating physiological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
